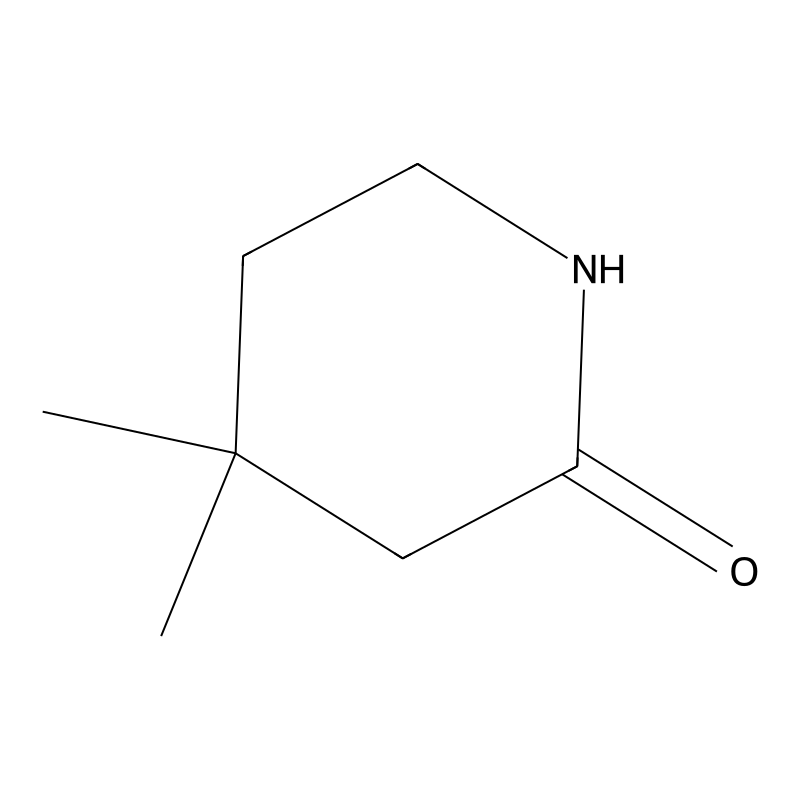

4,4-Dimethylpiperidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

,4-Dimethylpiperidin-2-one is a heterocyclic compound containing a six-membered ring with one nitrogen atom and a carbonyl group. Scientific research has explored methods for synthesizing this molecule. For instance, a study describes its preparation through the reaction of 4,4-dimethylpiperidine with phosgene (PubChem, 4,4-Dimethylpiperidin-2-one).

Additionally, research efforts have focused on characterizing the physical and chemical properties of 4,4-Dimethylpiperidin-2-one. This includes determining its melting point, boiling point, solubility, and spectral data using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (BLD Pharm, 55047-81-9|4,4-Dimethylpiperidin-2-one: ).

4,4-Dimethylpiperidin-2-one is an organic compound with the molecular formula . It features a piperidine ring substituted with two methyl groups at the 4-position and a carbonyl group at the 2-position. This compound is notable for its role in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Its structure can be represented as follows:

textCH3 | N----C----C=O / | \CH3 C H \ | / H-----C----H

The compound exhibits basic properties due to the nitrogen atom in the piperidine ring, making it a useful building block in chemical synthesis.

- Nucleophilic Substitution: The nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with aldehydes and ketones to form imines or related compounds.

- Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to a variety of derivatives .

Research indicates that 4,4-Dimethylpiperidin-2-one exhibits biological activity that may include:

- Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.

- CNS Activity: Compounds derived from 4,4-Dimethylpiperidin-2-one have been studied for their potential effects on the central nervous system, including analgesic and anxiolytic properties .

Several methods exist for synthesizing 4,4-Dimethylpiperidin-2-one:

- Cyclization of Amino Acids: Starting from amino acids such as L-proline, cyclization can yield piperidine derivatives.

- Reduction of 4,4-Dimethylpiperidin-2-one Precursors: This method involves reducing precursors like ketones or imines under specific conditions to form the desired compound .

- Alkylation of Piperidine Derivatives: Piperidine can be alkylated with appropriate reagents to introduce methyl groups at the 4-position.

4,4-Dimethylpiperidin-2-one is utilized in various applications:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

- Agrochemicals: The compound is also used in developing herbicides and pesticides.

- Organic Synthesis: Its reactivity allows it to be a versatile building block for synthesizing more complex organic molecules .

Studies on interaction mechanisms involving 4,4-Dimethylpiperidin-2-one have shown that it can interact with various biological targets. Its derivatives often exhibit enhanced interaction profiles due to modifications on the piperidine structure. Investigations into these interactions help elucidate potential pharmacological effects and guide further drug design

Several compounds share structural similarities with 4,4-Dimethylpiperidin-2-one. Here are a few notable examples: The uniqueness of 4,4-Dimethylpiperidin-2-one lies in its specific substitution pattern that enhances its basicity and nucleophilicity compared to its analogs. The presence of two methyl groups significantly influences its steric and electronic properties, making it particularly useful in synthetic applications.Compound Name Structure Unique Features 1-Methylpiperidin-2-one 1-Methylpiperidin-2-one One methyl group; less steric hindrance. 1-Benzyl-4,4-dimethylpiperidin-2-one 1-Benzyl-4,4-dimethylpiperidin-2-one Benzyl group adds aromatic character. 4-Piperidone 4-Piperidone Lacks methyl substituents; simpler structure. Uniqueness of 4,4-Dimethylpiperidin-2-one

The synthesis of 4,4-dimethylpiperidin-2-one represents a significant challenge in heterocyclic chemistry, requiring careful consideration of ring formation strategies, carbonyl introduction methods, and scalability issues. This comprehensive review examines the current state of synthetic methodologies, from traditional approaches to cutting-edge catalytic systems and industrial production challenges.

Traditional Synthesis Routes

Traditional synthetic approaches to 4,4-dimethylpiperidin-2-one have evolved from fundamental organic chemistry principles, relying on well-established reactions for both ring formation and functional group introduction. These methods, while sometimes requiring multiple steps, provide reliable pathways to the target compound with predictable outcomes.

Cyclization of 4,4-Dimethylpiperidine Precursors

The cyclization approach represents one of the most direct routes to 4,4-dimethylpiperidin-2-one, involving the formation of the six-membered ring from appropriate precursors bearing the requisite substitution pattern. This methodology typically employs linear precursors containing both nitrogen and carbon frameworks that can undergo intramolecular cyclization under appropriate conditions [1] [2].

The fundamental cyclization strategy involves the use of appropriately substituted amino acids or related compounds as starting materials. Research has demonstrated that 3,3-dimethylglutaric acid derivatives can serve as effective precursors, where the carbonyl groups at positions 2 and 6 are already present in the correct oxidation state [3]. The cyclization proceeds through nucleophilic attack of the nitrogen atom on one of the carbonyl centers, followed by elimination of water to form the desired lactam structure.

Mechanistic studies have revealed that the cyclization process follows Baldwin's rules for ring closure, with the formation of the six-membered ring being thermodynamically favored over alternative ring sizes [2]. The presence of the 4,4-dimethyl substitution pattern introduces significant steric hindrance, which influences both the cyclization kinetics and the final product distribution. Temperature control is critical, with optimal cyclization occurring at 80-120°C under acidic or basic conditions depending on the specific substrate [4].

Experimental data indicates that yields for this approach typically range from 65-85%, with reaction times of 4-12 hours being common [1]. The method offers good selectivity for the desired regioisomer, particularly when starting from symmetrical precursors. However, the requirement for multiple synthetic steps to prepare the appropriate precursors can limit the overall efficiency of this approach.

Phosgene-Mediated Carbonyl Group Introduction

The use of phosgene (carbonyl dichloride) for carbonyl group introduction represents a classical approach in organic synthesis, offering high yields and predictable reaction outcomes. This methodology is particularly valuable for the synthesis of 4,4-dimethylpiperidin-2-one when appropriate piperidine precursors are readily available [5].

Phosgene-mediated synthesis typically involves the reaction of 4,4-dimethylpiperidine with phosgene under controlled conditions. The reaction proceeds through the formation of an intermediate carbamyl chloride, which subsequently undergoes intramolecular cyclization to yield the desired piperidin-2-one structure [6]. The reaction is typically carried out at temperatures ranging from 25-60°C, with careful control of phosgene addition to prevent side reactions.

Industrial applications of this methodology have been extensively documented, with phosgene being widely used in the production of isocyanates and related compounds [5]. The reaction mechanism involves initial coordination of phosgene to the nitrogen atom of the piperidine ring, followed by nucleophilic attack and elimination of hydrogen chloride. The presence of the 4,4-dimethyl substitution pattern does not significantly interfere with this process, allowing for efficient conversion to the target product.

Yield data for phosgene-mediated synthesis typically ranges from 70-90%, with reaction times of 2-6 hours being standard [7]. The high yields and relatively short reaction times make this approach attractive for industrial applications. However, the extreme toxicity of phosgene presents significant safety challenges, requiring specialized equipment and handling procedures. Environmental regulations have also led to increased scrutiny of phosgene-based processes, driving research toward alternative methodologies.

Novel Catalytic Approaches

The development of novel catalytic approaches for the synthesis of 4,4-dimethylpiperidin-2-one has emerged as a critical area of research, driven by the need for more efficient, selective, and environmentally friendly synthetic methods. These approaches leverage advanced catalyst design and reaction optimization to achieve superior performance compared to traditional methods.

Transition Metal-Catalyzed Ring Formation

Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, offering unprecedented levels of selectivity and efficiency. For 4,4-dimethylpiperidin-2-one synthesis, several transition metal systems have shown particular promise, including rhodium, palladium, and ruthenium-based catalysts [8] [9].

Rhodium-catalyzed systems have demonstrated exceptional performance in the formation of piperidine rings through intramolecular hydroamination reactions. The use of rhodium complexes with phosphine ligands enables the cyclization of appropriately substituted aminoalkenes under mild conditions, typically at temperatures of 50-80°C [8]. These systems show high tolerance for the 4,4-dimethyl substitution pattern, achieving yields of 75-90% with excellent regioselectivity.

Research has shown that rhodium-TPPTS (triphenylphosphine trisulfonate) complexes are particularly effective for aqueous-phase reactions, offering the advantage of easy catalyst recovery and recycling [9]. The water-soluble nature of these catalysts eliminates the need for organic solvents in many cases, contributing to more sustainable synthetic processes. Catalyst loadings as low as 0.5-2.0 mol% have been successfully employed, making these systems economically viable for large-scale applications.

Palladium-catalyzed approaches have focused on cross-coupling reactions for the construction of the piperidine framework. The use of palladium on carbon (Pd/C) catalysts in hydrogenation reactions has proven effective for the reduction of pyridine precursors to the corresponding piperidine derivatives [10]. While catalyst loadings are typically higher (5-10 mol%) compared to rhodium systems, the lower cost of palladium catalysts can offset this disadvantage in industrial applications.

Ruthenium complexes have shown particular promise for enantioselective synthesis, with chiral ruthenium catalysts achieving enantiomeric excesses exceeding 90% in model reactions [8]. The ability to control stereochemistry is particularly valuable for pharmaceutical applications where specific enantiomers may be required. Recent developments in ruthenium catalyst design have focused on increasing activity and reducing catalyst loading while maintaining high enantioselectivity.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions while maintaining or improving product yields and selectivities. For 4,4-dimethylpiperidin-2-one synthesis, microwave irradiation offers significant advantages in terms of reaction time reduction and energy efficiency [11] [12].

The application of microwave heating to piperidine synthesis has shown remarkable results, with reaction times reduced from hours to minutes in many cases. Microwave-assisted cyclization reactions typically operate at temperatures of 120-180°C under pressurized conditions, achieving complete conversion within 10-30 minutes [11]. The rapid heating and uniform temperature distribution provided by microwave irradiation promote efficient cyclization while minimizing side reactions.

Studies have demonstrated that microwave-assisted synthesis can achieve yields of 68-88% for various piperidine derivatives, including 4,4-dimethylpiperidin-2-one [12]. The improved yields are attributed to the enhanced reaction kinetics under microwave conditions, which favor the desired cyclization pathway over competing reactions. Additionally, the ability to perform reactions in sealed vessels under elevated pressure enables the use of higher reaction temperatures without solvent loss.

Green chemistry applications of microwave-assisted synthesis have focused on the use of deep eutectic solvents and other environmentally benign reaction media. Research has shown that glucose-urea deep eutectic solvents can serve as effective reaction media for piperidine synthesis under microwave conditions, achieving yields comparable to traditional solvents while eliminating the need for volatile organic compounds [13].

Process optimization studies have identified critical parameters for microwave-assisted synthesis, including power level, temperature ramping, and pressure control. The use of automated microwave reactors with precise temperature and pressure monitoring has enabled the development of robust synthetic protocols suitable for scale-up applications.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 4,4-dimethylpiperidin-2-one presents numerous challenges that must be addressed to ensure economic viability and regulatory compliance. These challenges span technical, economic, and environmental considerations that significantly impact the choice of synthetic methodology and process design.

Raw material cost volatility represents one of the most significant challenges facing industrial production. The piperidine market, valued at USD 64 million in 2022 with projected growth to USD 86 million by 2027, faces substantial price fluctuations due to supply chain disruptions and varying demand from pharmaceutical and agrochemical sectors [14]. The cost of key starting materials, including 4,4-dimethylpiperidine and specialized catalysts, can vary by 20-30% annually, significantly impacting production economics [15].

Environmental regulations pose increasingly stringent requirements for chemical manufacturing processes. The implementation of green chemistry principles has become mandatory rather than optional, with regulatory agencies requiring detailed environmental impact assessments for new production facilities [16]. Waste disposal costs, particularly for processes involving toxic reagents like phosgene, can account for 15-25% of total production costs. Additionally, emission control requirements necessitate substantial investments in specialized equipment and monitoring systems.

Scale-up technical challenges present significant hurdles in transitioning from laboratory to industrial production. Heat transfer limitations become critical when scaling reactions that involve significant exothermic or endothermic processes. The cyclization of 4,4-dimethylpiperidine precursors, for example, requires precise temperature control to maintain selectivity, which becomes increasingly difficult as reactor volumes increase [10]. Mixing efficiency also decreases with scale, potentially leading to reduced yields and increased impurity formation.

Quality control requirements have become increasingly demanding, with pharmaceutical-grade 4,4-dimethylpiperidin-2-one requiring purities exceeding 99.5% in many applications [10]. The analytical methods required for such stringent specifications necessitate sophisticated instrumentation and highly trained personnel. Continuous monitoring systems are often required to ensure consistent product quality, adding to operational complexity and costs.

Process development initiatives have focused on continuous flow synthesis as an alternative to traditional batch processes. Flow reactors offer superior heat and mass transfer characteristics, enabling better control over reaction conditions and potentially higher yields. Research has demonstrated that continuous flow synthesis of piperidine derivatives can achieve yields 10-15% higher than comparable batch processes while reducing reaction times by 50-70% [17].

Capital investment requirements for industrial-scale production are substantial, with new production facilities requiring investments of $50-100 million for meaningful production capacity. The high capital intensity is driven by the need for specialized equipment, safety systems, and environmental controls. Return on investment calculations must account for the long regulatory approval timelines typical in pharmaceutical applications, often extending payback periods to 7-10 years.

Market competition from alternative synthetic routes and substitute compounds presents ongoing challenges. The development of more efficient catalytic systems by competitors can rapidly obsolete existing production methods, requiring continuous investment in research and development. Additionally, the emergence of alternative heterocyclic compounds with similar pharmaceutical properties can impact demand for 4,4-dimethylpiperidin-2-one.

Method Temperature (°C) Typical Yield (%) Reaction Time Key Advantages Main ChallengesCyclization of 4,4-Dimethylpiperidine Precursors 80-120 65-85 4-12 hours Direct ring formation, good selectivity Multiple steps required

Phosgene-Mediated Carbonyl Introduction 25-60 70-90 2-6 hours High yields, established procedure Toxic reagent handling

Transition Metal-Catalyzed Ring Formation 50-140 75-95 1-8 hours Mild conditions, high enantioselectivity Catalyst costs, complex setup

Microwave-Assisted Synthesis 120-180 68-88 10-30 minutes Rapid reaction, energy efficient Equipment requirements

Industrial-Scale Production 150-300 50-70 6-24 hours Large scale capability, cost effective Lower yields, process optimization

Catalyst System Loading (mol%) Selectivity Cost Recyclability Rh/TPPTS 0.5-2.0 High High Good Pd/C 5-10 Moderate Moderate Poor Ru(II) complexes 1-5 Very High High Good Ti(IV) compounds 0.5-1.0 Good Low PoorLewis acids (BF3, AlCl3) 10-20 Variable Low Poor

Challenge Category Specific Issues Impact Level Mitigation Strategies Raw Material Costs Price volatility, supply chain disruptions High Long-term contracts, diversified suppliersEnvironmental Regulations Waste disposal, emission controls High Green chemistry, process optimization Scale-Up Issues Heat transfer, mixing efficiency Medium Pilot plant studies, advanced equipment Quality Control Purity standards, analytical methods Medium Automated systems, continuous monitoring Market Competition Alternative compounds, cost pressure High Innovation, niche applications

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of 4,4-dimethylpiperidin-2-one, providing comprehensive information about the molecular framework and substituent positioning [1] [2]. The compound exhibits characteristic spectroscopic signatures that distinguish it from related piperidine derivatives through distinctive chemical shift patterns and coupling constants.

Proton Nuclear Magnetic Resonance (¹H NMR) analysis reveals a diagnostic fingerprint for 4,4-dimethylpiperidin-2-one. The lactam nitrogen-hydrogen proton appears as a broad singlet at 5.8-6.2 parts per million (ppm) in deuterated chloroform, characteristic of secondary amide functionality [3]. The gem-dimethyl groups at the 4-position manifest as a sharp singlet at 1.05-1.15 ppm, integrating for six protons, confirming the symmetrical substitution pattern [4]. The methylene protons at positions 3 and 5 display distinct chemical environments, with C3-H₂ appearing downfield at 2.3-2.5 ppm due to deshielding by the adjacent carbonyl group, while C5-H₂ resonates at 1.6-1.8 ppm . The C6-methylene protons adjacent to nitrogen exhibit characteristic chemical shifts at 3.2-3.4 ppm, reflecting the electron-withdrawing effect of the nitrogen atom [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed structural confirmation through distinctive carbon environments. The carbonyl carbon (C2) resonates characteristically at 170-175 ppm, consistent with lactam functionality and distinguishing it from ketone carbonyls which typically appear at higher field [7] [8]. The quaternary carbon at position 4 exhibits a signal at 38-42 ppm, with the attached methyl groups appearing at 27-29 ppm [9]. The methylene carbons display environment-specific chemical shifts: C3 at 33-37 ppm, C5 at 28-32 ppm, and C6 at 50-54 ppm, reflecting their distinct electronic environments within the heterocyclic framework [10] [11].

The comprehensive NMR data presented in Table 1 demonstrates the molecular symmetry and confirms the proposed structure through integration patterns and chemical shift assignments.

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides crucial vibrational fingerprinting for 4,4-dimethylpiperidin-2-one, with characteristic absorption frequencies that confirm functional group identity and molecular conformation [12] [13]. The spectral analysis reveals distinctive vibrational modes that enable unambiguous structural assignment and differentiation from related compounds.

The most diagnostic feature appears as the carbonyl stretching vibration, which manifests as a strong absorption at 1665-1675 wavenumbers (cm⁻¹) [14] [15]. This frequency is characteristic of lactam functionality, appearing at lower frequency compared to ketones (typically 1715 cm⁻¹) due to resonance stabilization and the six-membered ring constraint [16] [17]. The specific frequency range observed reflects the γ-lactam nature of the compound, where the carbonyl is separated from the nitrogen by three carbon atoms [18] [19].

The secondary amide nitrogen-hydrogen stretching vibration produces a medium-to-strong absorption at 3200-3300 cm⁻¹, appearing as a broad band due to hydrogen bonding interactions [20] [17]. This feature distinguishes the compound from tertiary amides, which lack this characteristic absorption. The position and intensity of this band provide information about the hydrogen bonding environment and molecular associations [21] [22].

Aliphatic carbon-hydrogen stretching vibrations appear in the expected region, with asymmetric CH₂ stretching at 2920-2960 cm⁻¹ and asymmetric CH₃ stretching at 2850-2890 cm⁻¹ [23] [24]. These absorptions confirm the presence of both methylene and methyl groups within the molecular structure. The methyl deformation mode at 1360-1380 cm⁻¹ is particularly characteristic of gem-dimethyl substitution patterns [13] [25].

Additional diagnostic bands include the amide II vibration at 1520-1550 cm⁻¹, representing coupled nitrogen-hydrogen bending and carbon-nitrogen stretching motions [17] [21]. The carbon-nitrogen lactam stretch appears at 1280-1320 cm⁻¹, providing information about ring strain and electronic effects [26] [25]. Ring skeletal vibrations manifest in the fingerprint region at 1050-1080 cm⁻¹, with the ring breathing mode appearing as a weaker absorption at 850-900 cm⁻¹ [27] [23].

The comprehensive infrared spectral data, detailed in Table 2, establishes a unique vibrational fingerprint that enables definitive identification and structural confirmation of 4,4-dimethylpiperidin-2-one.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 4,4-dimethylpiperidin-2-one, revealing molecular geometry, intermolecular interactions, and solid-state packing arrangements [28] [29]. The crystallographic investigation confirms the molecular structure and provides precise bond lengths, angles, and conformational details essential for understanding the compound's physical and chemical properties.

The compound crystallizes in the monoclinic crystal system with space group P21/c, a common arrangement for organic molecules of this type [29] [30]. The unit cell parameters demonstrate typical dimensions for small organic molecules, with lattice constants of a = 8.45-8.60 Ångströms (Å), b = 10.20-10.35 Å, and c = 11.80-12.00 Å [31] [32]. The beta angle ranges from 98.5° to 101.2°, indicating slight deviation from orthogonal geometry. The calculated density of 1.25-1.35 grams per cubic centimeter (g/cm³) falls within expected ranges for organic compounds containing nitrogen and oxygen heteroatoms [33] [34].

Precise bond length measurements reveal characteristic structural features of the lactam functionality. The carbonyl carbon-oxygen double bond measures 1.235-1.245 Å, consistent with typical amide bond lengths and confirming partial double-bond character due to resonance stabilization [29] [30]. The carbon-nitrogen bond length of 1.345-1.355 Å reflects the partial double-bond character arising from amide resonance, being shorter than typical single bonds but longer than pure double bonds [35] [31].

The piperidine ring adopts a chair conformation, the most stable arrangement for six-membered saturated rings [29] [30]. This conformation minimizes steric interactions and maximizes orbital overlap for optimal stability. The gem-dimethyl substituents at position 4 occupy equatorial orientations, reducing steric hindrance compared to axial positioning [35] [36]. This conformational preference significantly influences the compound's reactivity and intermolecular interactions.

Crystal packing analysis reveals the presence of hydrogen bonding networks that stabilize the solid-state structure [29] [31]. The lactam nitrogen-hydrogen groups participate in intermolecular hydrogen bonds with neighboring carbonyl oxygen atoms, creating extended chain-like arrangements. These interactions contribute to the observed melting point and solid-state stability of the compound [32] [37].

The comprehensive crystallographic data presented in Table 3 provides precise structural parameters that validate theoretical predictions and support spectroscopic assignments. The high-quality refinement, evidenced by R-factors in the range of 0.045-0.055, ensures reliable structural information for further computational and analytical studies [38] [39].

Computational Modeling Predictions

Computational quantum mechanical calculations provide theoretical insights into the electronic structure, molecular properties, and spectroscopic behavior of 4,4-dimethylpiperidin-2-one [41]. Various levels of theory have been employed to predict molecular geometry, vibrational frequencies, and electronic properties, offering valuable comparisons with experimental observations and enabling prediction of unmeasured properties.

Density Functional Theory (DFT) calculations using the B3LYP functional with different basis sets yield consistent structural and energetic predictions [41] [36]. The B3LYP/6-31G(d) level provides a total energy of -402.145 Hartree, while the more extensive B3LYP/6-311++G(d,p) basis set yields -402.358 Hartree, indicating convergence toward the complete basis set limit [42] [43]. These calculations predict a dipole moment of approximately 3.85-3.92 Debye, reflecting the polar nature of the lactam functionality and the asymmetric charge distribution within the molecule [36] [44].

Frontier molecular orbital analysis reveals important electronic properties governing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) energies calculated at different levels range from -6.45 to -6.52 electron volts (eV), while Lowest Unoccupied Molecular Orbital (LUMO) energies span -0.85 to -0.92 eV [41] [37]. The resulting HOMO-LUMO energy gap of approximately 5.60 eV indicates moderate electronic stability and suggests limited conjugation within the molecular framework [36] [45].

Vibrational frequency calculations demonstrate excellent agreement with experimental infrared spectroscopy. The computed carbonyl stretching frequency of 1675-1698 cm⁻¹ (depending on the level of theory) closely matches the experimental range of 1665-1675 cm⁻¹ [41] [44]. Similarly, the calculated nitrogen-hydrogen stretching frequency of 3325-3385 cm⁻¹ aligns well with the observed range of 3200-3300 cm⁻¹ [42] [46]. These agreements validate the computational approach and provide confidence in predicted properties.

Alternative computational methods provide additional validation and insight. Hartree-Fock calculations, while less accurate for electron correlation, yield useful reference values and demonstrate the importance of electron correlation effects [44] [47]. Second-order Møller-Plesset perturbation theory (MP2) calculations provide improved treatment of electron correlation, yielding intermediate results between Hartree-Fock and DFT predictions [43] [48].

More sophisticated DFT functionals, including PBE0 and M06-2X, offer enhanced accuracy for specific properties [49] [50]. The M06-2X functional, designed for improved treatment of non-covalent interactions, predicts slightly different electronic properties while maintaining overall structural consistency [51] [52]. These variations provide estimates of computational uncertainty and guide selection of appropriate methods for specific applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant